molecular formula C22H26N4O8S B5005696 N-[3-(4,4-dimethyl-2,5-dioxoimidazolidin-1-yl)-2-hydroxypropyl]-N-(2-methoxy-5-nitrophenyl)-4-methylbenzenesulfonamide

N-[3-(4,4-dimethyl-2,5-dioxoimidazolidin-1-yl)-2-hydroxypropyl]-N-(2-methoxy-5-nitrophenyl)-4-methylbenzenesulfonamide

Cat. No.: B5005696
M. Wt: 506.5 g/mol
InChI Key: SGSQHVMCQJERAD-UHFFFAOYSA-N
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Description

This compound belongs to the sulfonamide class, characterized by a central 4-methylbenzenesulfonamide group linked to a 2-methoxy-5-nitrophenyl moiety and a 4,4-dimethyl-2,5-dioxoimidazolidin-1-yl-hydroxypropyl chain. The structure integrates multiple pharmacophores:

  • Sulfonamide group: Known for enzyme inhibition (e.g., carbonic anhydrase) and antimicrobial activity .
  • Nitro and methoxy substituents: The 2-methoxy-5-nitrophenyl group enhances electron-withdrawing properties, influencing binding affinity and stability .
  • Imidazolidinone ring: A cyclic urea derivative that may confer metabolic stability and modulate solubility .

Potential applications include antimicrobial, anti-inflammatory, or enzyme-targeted therapies, though biological data specific to this compound remain preliminary .

Properties

IUPAC Name

N-[3-(4,4-dimethyl-2,5-dioxoimidazolidin-1-yl)-2-hydroxypropyl]-N-(2-methoxy-5-nitrophenyl)-4-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N4O8S/c1-14-5-8-17(9-6-14)35(32,33)25(18-11-15(26(30)31)7-10-19(18)34-4)13-16(27)12-24-20(28)22(2,3)23-21(24)29/h5-11,16,27H,12-13H2,1-4H3,(H,23,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGSQHVMCQJERAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(CC(CN2C(=O)C(NC2=O)(C)C)O)C3=C(C=CC(=C3)[N+](=O)[O-])OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N4O8S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

506.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(4,4-dimethyl-2,5-dioxoimidazolidin-1-yl)-2-hydroxypropyl]-N-(2-methoxy-5-nitrophenyl)-4-methylbenzenesulfonamide involves multiple steps, each requiring specific reagents and conditions. The process typically starts with the preparation of the imidazolidinone core, followed by the introduction of the hydroxypropyl and methoxy-nitrophenyl groups. The final step involves the sulfonation of the benzene ring.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[3-(4,4-dimethyl-2,5-dioxoimidazolidin-1-yl)-2-hydroxypropyl]-N-(2-methoxy-5-nitrophenyl)-4-methylbenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The methoxy group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are typically used.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone, while reduction of the nitro group would produce an amine.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-[3-(4,4-dimethyl-2,5-dioxoimidazolidin-1-yl)-2-hydroxypropyl]-N-(2-methoxy-5-nitrophenyl)-4-methylbenzenesulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Analogues with Modified Aromatic Substituents

Table 1: Substituent-Driven Comparisons
Compound Name Key Structural Differences Biological Impact Reference
Target compound 2-methoxy-5-nitrophenyl group Potential antiviral/anti-inflammatory activity (preliminary)
N-[3-(4,4-dimethyl-2,5-dioxoimidazolidin-1-yl)-2-hydroxypropyl]-N-(2-methoxyphenyl)benzenesulfonamide Lacks nitro group at phenyl position 5 Reduced electron-withdrawing effects; weaker enzyme inhibition
4-(dimethylsulfamoyl)-N-(2-methoxy-5-nitrophenyl)benzamide Simplified core (benzamide vs. sulfonamide) Lower molecular weight; distinct pharmacokinetics
N-(4-(4-methylphenyl)-1,3-thiazol-2-yl)benzamide Thiazole ring replaces imidazolidinone Altered target selectivity (e.g., kinase inhibition)

Key Findings :

  • The 5-nitro group in the target compound enhances polarity and may improve binding to charged enzyme active sites compared to non-nitrated analogues .
  • Thiazole-containing derivatives exhibit divergent biological profiles due to heterocycle-specific interactions .

Functional Group Variations in Sulfonamide Derivatives

Table 2: Sulfonamide Core Modifications
Compound Name Sulfonamide Substituents Molecular Weight (g/mol) Notable Properties
Target compound 4-methylbenzenesulfonamide ~500–510 Balanced lipophilicity; potential CNS penetration
N-(3-(4-(dimethylamino)phenyl)propyl)-3-fluoro-4-methoxybenzenesulfonamide Fluorine at position 3 408.5 Enhanced metabolic stability; fluorinated bioisostere effects
4-(dipropylsulfamoyl)-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide Dipropylsulfamoyl group 443.5 Increased lipophilicity; prolonged half-life

Key Findings :

  • Fluorine substitution (e.g., in ) improves metabolic stability but may reduce aqueous solubility.
  • 4-methylbenzenesulfonamide in the target compound offers a balance between solubility and membrane permeability, critical for oral bioavailability .

Imidazolidinone vs. Other Heterocyclic Cores

Table 3: Heterocycle-Driven Comparisons
Compound Name Core Structure Unique Attributes
Target compound 4,4-dimethyl-2,5-dioxoimidazolidin-1-yl High polarity; hydrogen-bonding capacity
N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-4-methoxybenzamide Oxadiazole ring Enhanced rigidity; π-π stacking potential
N-(2-(3-chlorophenyl)-2-methoxypropyl)-1-methyl-1H-imidazole-4-sulfonamide Imidazole ring Lower steric hindrance; faster metabolism

Key Findings :

  • The imidazolidinone core in the target compound provides hydrogen-bond donors/acceptors, favoring interactions with proteases or kinases .
  • Oxadiazole derivatives (e.g., ) exhibit superior thermal stability, advantageous for formulation.

Critical gaps :

  • Limited in vivo data on toxicity and pharmacokinetics.
  • Structural optimization needed to balance polarity and bioavailability.

Future studies should prioritize structure-activity relationship (SAR) analyses to refine substituent effects and validate therapeutic hypotheses.

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